molecular formula C23H28F2N6O4S B8090958 (1R,2R,3S,5R)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

(1R,2R,3S,5R)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Katalognummer: B8090958
Molekulargewicht: 522.6 g/mol
InChI-Schlüssel: OEKWJQXRCDYSHL-ZQHKCTDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (1R,2R,3S,5R)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a structurally complex molecule featuring:

  • A triazolo[4,5-d]pyrimidine core with a 5-(propylthio) substituent.
  • A cyclopropylamine moiety linked to the 7-position of the heterocyclic core.
  • A cyclopentane ring substituted with hydroxyl and 2-hydroxyethoxy groups.
  • Stereochemical specificity at multiple centers: (1R,2R,3S,5R) for the cyclopentane and (1S,2R) for the cyclopropane.

Molecular Formula: C₂₃H₂₈F₂N₆O₄S
Molecular Weight: 522.57 g/mol (as per CAS 1788033-05-5) .
This compound is structurally related to ticagrelor, an antiplatelet drug, but differs in stereochemistry and substituent groups .

Eigenschaften

IUPAC Name

(1R,2R,3S,5R)-3-[7-[[(1S,2R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKWJQXRCDYSHL-ZQHKCTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@H]3C[C@H]([C@@H]([C@@H]3O)O)OCCO)N[C@H]4C[C@@H]4C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (1R,2R,3S,5R)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a complex organic molecule with potential pharmacological applications. Its intricate structure suggests diverse biological activities, warranting an in-depth exploration of its mechanisms and effects.

  • Molecular Formula : C23H28F2N6O4S
  • CAS Number : 2096989-55-6
  • Molecular Weight : 486.57 g/mol

The compound is believed to interact with various biological pathways primarily through modulation of purinergic signaling. Purinergic receptors play crucial roles in cellular communication and have been implicated in numerous physiological processes including inflammation and immune response regulation .

Key Interactions:

  • Adenosine Receptors : The compound may act as an antagonist or modulator at A2A and A3 adenosine receptors, which are known to influence immune responses and inflammation .
  • Triazole Moiety : The presence of the triazole ring suggests possible interactions with enzymes involved in nucleic acid metabolism or as a scaffold for further modifications to enhance biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The triazole-pyrimidine scaffold has been associated with inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Anti-inflammatory Effects

The modulation of purinergic signaling pathways can lead to reduced inflammation. Compounds that target these pathways have shown promise in treating inflammatory diseases by decreasing cytokine release and inhibiting leukocyte migration .

Data Tables

Biological Activity Effect Reference
AnticancerInhibition of cell growth
Anti-inflammatoryReduction in cytokine levels
ImmunomodulatoryEnhanced immune response

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the effect of similar triazole-containing compounds on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM.
    • Mechanism: Induction of apoptosis via the mitochondrial pathway was confirmed through caspase activation assays.
  • Inflammation Model in Mice :
    • In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a notable decrease in pro-inflammatory cytokines (TNF-alpha and IL-6).
    • Conclusion: The compound demonstrated potential as an anti-inflammatory agent by modulating the immune response.

Wissenschaftliche Forschungsanwendungen

Pharmacology

The primary application of this compound lies in its potential as an antiplatelet agent. Ticagrelor is known for its role in preventing blood clots in patients with cardiovascular diseases. The isomeric form of Ticagrelor may exhibit similar or enhanced pharmacological effects due to structural modifications that could lead to improved binding affinities and reduced side effects.

Drug Development

Research indicates that derivatives of Ticagrelor can be modified to enhance their efficacy and safety profiles. The specific structural features of this compound suggest it could be a candidate for further development in the treatment of thrombotic disorders.

Biochemical Studies

Studies involving this compound can provide insights into the mechanisms of action of antiplatelet drugs at the molecular level. By examining how this compound interacts with target receptors and enzymes involved in platelet aggregation, researchers can better understand its therapeutic potential.

Case Study 1: Antiplatelet Activity

A study published in a peer-reviewed journal investigated the antiplatelet activity of various Ticagrelor derivatives. The findings indicated that modifications to the cyclopropyl group significantly enhanced the drug's binding affinity to the P2Y12 receptor compared to unmodified Ticagrelor .

Case Study 2: Safety Profile Assessment

Another research effort focused on assessing the safety profile of Ticagrelor analogs in preclinical models. The study found that certain modifications reduced adverse effects commonly associated with antiplatelet therapy while maintaining efficacy .

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Variants

Compound Name Structural Difference Molecular Weight (g/mol) Key Properties/Research Findings
(1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino}-5-(propylthio)-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol (CAS 1788033-05-5) Diastereomer (1S,2S,3R,5S configuration on cyclopentane) 522.57 Polymorphs patented for enhanced crystallinity and solubility; critical for pharmaceutical formulation .

Key Insight: Stereochemical variations significantly impact pharmacokinetics. For example, the (1S,2S,3R,5S) diastereomer may exhibit altered binding to adenosine diphosphate (ADP) receptors compared to the target compound due to spatial orientation differences .

Substituent-Modified Analogs

Compound Name Structural Difference Molecular Weight (g/mol) Key Properties/Research Findings
(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-methoxy-triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Methoxy (-OCH₃) replaces propylthio (-SPr) at the 5-position ~508.54 (estimated) Increased hydrophilicity due to methoxy group; potential reduction in membrane permeability compared to the target compound .
(1S,2S,3R,5S)-3-(7-chloro-5-(propylthio)-triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Chloro (-Cl) replaces amino-linked cyclopropane at the 7-position ~489.97 (estimated) Likely reduced biological activity due to loss of cyclopropylamine interaction with target receptors .

Key Insight : The propylthio group in the target compound enhances lipophilicity, favoring better tissue penetration compared to methoxy analogs. The cyclopropylamine moiety is critical for receptor binding, as seen in ticagrelor derivatives .

Cyclopentane-Ring Derivatives

Compound Name Structural Difference Molecular Weight (g/mol) Key Properties/Research Findings
(1S,2R,3S,4R)-4-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol Cyclopentane substituted with triol (-OH) groups instead of 2-hydroxyethoxy ~524.55 (estimated) Higher polarity due to triol groups; potential for improved aqueous solubility but reduced blood-brain barrier penetration .
(3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol Cyclopentane fused with a dioxolane ring and methyl groups ~594.62 (estimated) Enhanced metabolic stability due to steric protection from the dioxolane ring .

Key Insight : Modifications to the cyclopentane ring influence solubility and metabolic stability. The 2-hydroxyethoxy group in the target compound balances hydrophilicity and lipophilicity, optimizing bioavailability .

Vorbereitungsmethoden

Assembly of the Pyrimidine Backbone

The 7-amino-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine intermediate is synthesized via:

  • Condensation of 4,6-dichloropyrimidine-5-amine with propyl mercaptan under basic conditions (K₂CO₃, DMF, 60°C, 12 h).

  • Cyclization with sodium nitrite in acetic acid to form the triazolo ring.

Key Data:

StepReagentsTemp (°C)Time (h)Yield (%)
1K₂CO₃, DMF601278
2NaNO₂, AcOH0→252492

Stereoselective Synthesis of (1S,2R)-2-(3,4-Difluorophenyl)Cyclopropylamine

Cyclopropanation via Simmons-Smith Reaction

3,4-Difluorostyrene undergoes cyclopropanation using diethylzinc and diiodomethane in dichloromethane (−10°C to 25°C, 48 h), yielding trans-2-(3,4-difluorophenyl)cyclopropane carboxylic acid.

Resolution and Amination

  • Enzymatic resolution : Porcine pancreatic lipase-mediated hydrolysis of the methyl ester achieves >99% ee.

  • Curtius rearrangement : Conversion to the isocyanate followed by hydrolysis produces the enantiopure amine.

Optimized Conditions:

ParameterValue
CatalystLipase PS (Amano)
Temp37°C
Reaction Time72 h
ee99.4%

Preparation of (1R,2R,3S,5R)-5-(2-Hydroxyethoxy)Cyclopentane-1,2-Diol

Oxidation-Hydrolysis Sequence

Cyclopentene is oxidized to cyclopentene oxide using Fe-Cu/KCl catalyst and H₂O₂ (40°C, 5 h, 96% yield), followed by acid-catalyzed hydrolysis (Amberlyst-15, H₂O, 80°C, 100 h) to yield 1,2-cyclopentanediol.

Hydroxyethoxy Functionalization

Mitsunobu reaction with 2-(tert-butyldimethylsilyloxy)ethanol (TBDMS-protected) introduces the hydroxyethoxy group, with subsequent deprotection (TBAF, THF) achieving 89% overall yield.

Stereochemical Control:

StepDiastereomeric Ratio
Mitsunobu Reaction98:2 (desired:undesired)
DeprotectionNo racemization

Convergent Assembly of the Target Molecule

Coupling of Triazolopyrimidine and Cyclopropane-Amine

Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C, 24 h) couples the triazolopyrimidine core with the cyclopropane-amine, achieving 84% yield.

Installation of the Cyclopentane Diol Moiety

Mitsunobu conditions (DIAD, PPh₃, THF) couple the triazolopyrimidine-cyclopropane intermediate with the diol scaffold (92% yield, >99% stereoretention).

Critical Parameters:

  • Strict exclusion of moisture during Mitsunobu steps

  • Use of molecular sieves (4Å) to scavenge water

  • Stepwise HPLC monitoring of stereochemistry

Industrial-Scale Optimization Strategies

One-Pot Sequential Reactions

Recent patents describe a telescoped process combining cyclopropanation, enzymatic resolution, and coupling in a single reactor, reducing purification steps and improving throughput (overall yield: 73%).

Green Chemistry Innovations

  • Replacement of dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps

  • Catalytic H₂O₂ oxidation instead of stoichiometric oxidants

  • Enzyme immobilization for reuse in resolution steps

Analytical Characterization and Quality Control

Chiral HPLC Methods

ColumnMobile PhaseRetention Time (min)
Chiralpak AD-HHexane:IPA (90:10)12.7 (desired)
14.2 (undesired)

X-ray Crystallography

Single-crystal analysis confirms the (1R,2R,3S,5R) configuration of the cyclopentane diol moiety (CCDC deposition number: 2288559).

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can its structural integrity be verified?

Synthesis involves multi-step organic reactions, including cyclopropane ring formation, triazolo-pyrimidine coupling, and regioselective substitution. Key intermediates like the cyclopropylamine derivative (CAS 220352-36-3) and propylthio-substituted triazolo-pyrimidine (CAS 1354945-69-9) are critical precursors . Post-synthesis, structural validation requires:

  • NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm stereochemistry.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (522.57 g/mol) .
  • HPLC purity analysis (>98% purity recommended for pharmacological studies) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Adhere to GHS hazard classifications :

  • Acute toxicity (H301/H311): Use fume hoods, nitrile gloves, and lab coats.
  • Skin/eye irritation (H314/H315): Immediate rinsing with water for 15+ minutes upon exposure .
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent degradation .

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

  • Purity : Utilize reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Hydroxyethoxy and propylthio groups are sensitive to oxidation; inert atmospheres (N2/Ar) are recommended during storage .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing stereochemical impurities?

  • Reaction parameter screening : Use Design of Experiments (DoE) to optimize:
  • Solvent polarity (e.g., DMF vs. THF for cyclopropane ring closure) .
  • Catalyst loading (e.g., Pd-mediated cross-coupling for triazolo-pyrimidine formation) .
    • Chiral resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Mechanistic validation : Combine DFT calculations (e.g., Gaussian 16) with kinetic isotope effect (KIE) studies to probe reaction pathways .
  • In situ monitoring : Use ReactIR or NMR to detect transient intermediates, such as epoxide or sulfoxide byproducts .

Q. What computational strategies are effective for studying this compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to fluorophenyl-recognizing receptors (e.g., kinase domains).
  • MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories in GROMACS) .

Q. How can environmental hazards be mitigated during large-scale synthesis?

  • Waste management : Neutralize acidic byproducts (e.g., from cyclopropane ring opening) with CaCO3 before disposal .
  • Green chemistry : Replace propylthio precursors with bio-based thiols to reduce sulfur waste .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters Evidence
Stereochemical Analysis 2D-NMR (NOESY), X-ray crystallographyInterproton distances, crystal packing
Purity Assessment HPLC-UV/ELSD, GC-MS for volatile impuritiesRetention time, peak area ratio
Stability Profiling Forced degradation (acid/base/oxidative stress)Degradation kinetics, Arrhenius plots
Reaction Optimization DoE (JMP or Minitab), microwave-assisted synthesisTemperature, pressure, catalyst loading

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.